molecular formula C19H15NO3 B7811981 (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B7811981
M. Wt: 305.3 g/mol
InChI Key: ZHDFKWWRBGSMAA-NVMNQCDNSA-N
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Description

(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound that features both indole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for investigating interactions with biological targets, such as enzymes or receptors, which can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Researchers investigate its effects on various biological pathways and its potential as a treatment for diseases or medical conditions.

Industry

In the industrial sector, this compound is used in the development of new materials or chemical products. Its unique properties can be harnessed to create innovative solutions for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-methoxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzothiophene-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-2-20-11-12(14-5-3-4-6-16(14)20)9-18-19(22)15-8-7-13(21)10-17(15)23-18/h3-11,21H,2H2,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFKWWRBGSMAA-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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